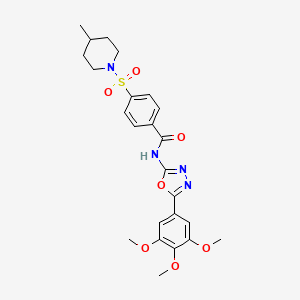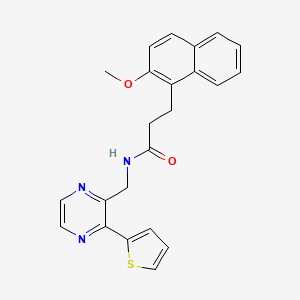
3-((2-Fluorobenzyl)thio)-6-(4-methoxyphenyl)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-((2-Fluorobenzyl)thio)-6-(4-methoxyphenyl)pyridazine” is a complex organic molecule. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms. Attached to this ring are a 2-fluorobenzylthio group and a 4-methoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the atoms and the conjugation of the pi electrons in the aromatic rings. The presence of the electronegative fluorine atom and the electron-donating methoxy group could have interesting effects on the electronic structure of the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the pyridazine ring can participate in electrophilic aromatic substitution reactions, and the thioether group could potentially be oxidized .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar C-F bond and the potential for hydrogen bonding could affect its solubility and boiling/melting points .Wissenschaftliche Forschungsanwendungen
Interaction with Central Nervous System Receptors
Research has shown that derivatives similar to 3-((2-Fluorobenzyl)thio)-6-(4-methoxyphenyl)pyridazine have been synthesized and tested for their interaction with central nervous system receptors, particularly in the context of their ability to displace 3H-diazepam from rat brain plasma membranes. These studies indicate that certain structural modifications in these compounds can significantly enhance their receptor binding capabilities. For instance, compounds with 6-(methoxybenzylthio) groups demonstrated enhanced effectiveness in displacement studies compared to their 6-phenoxy or 6-benzylthio counterparts, highlighting the importance of specific substituents in modulating biological activity (Barlin, Davies, Ireland, & Ngu, 1989).
Anti-Cancer Potential
Another study explored the synthesis of novel fluoro-substituted compounds, including those related to the pyridazine class, demonstrating anti-lung cancer activity. This research suggests that such compounds, through specific structural configurations, might inhibit the growth of cancer cells, offering a potential pathway for the development of new anticancer drugs (Hammam, El-Salam, Mohamed, & Hafez, 2005).
Inhibitory Effects on Virus Replication
Further, compounds structurally related to this compound have been identified as potential inhibitors of virus replication. For example, certain imidazo[1,2-b]pyridazines have shown promising results against Flaviviridae viruses, including the bovine viral diarrhoea virus (BVDV) and hepatitis C virus (HCV), by inhibiting virus replication. This opens up new avenues for antiviral drug development, leveraging the structural features of such compounds (Enguehard-Gueiffier et al., 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[(2-fluorophenyl)methylsulfanyl]-6-(4-methoxyphenyl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2OS/c1-22-15-8-6-13(7-9-15)17-10-11-18(21-20-17)23-12-14-4-2-3-5-16(14)19/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTGFSEYTGLMKBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-N-[(2-chloro-5-hydroxyphenyl)methyl]acetamide](/img/structure/B2538833.png)
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2-methyl-1,3-thiazol-4-yl)methanone](/img/structure/B2538834.png)
![1-tosyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2538835.png)

![Methyl 4-({[4-(cyclopropylsulfamoyl)phenyl]carbonyl}amino)-2-methylquinoline-6-carboxylate](/img/structure/B2538838.png)



![N-[[4-(3,4-dichlorophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2538846.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(2-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2538849.png)
![(Z)-5-chloro-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2538851.png)
